molecular formula C20H21FN4O3 B2378255 4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one CAS No. 2380082-11-9

4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one

Cat. No. B2378255
CAS RN: 2380082-11-9
M. Wt: 384.411
InChI Key: FJHDVEKZOMCRHX-UHFFFAOYSA-N
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Description

4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one is a chemical compound that has garnered significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as FPPOC, and it is a pyrrolidinone derivative that has been synthesized using a variety of methods. In

Mechanism of Action

The mechanism of action of FPPOC is not well understood, but it is thought to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, FPPOC has been shown to inhibit the activity of thymidylate synthase, an enzyme that is involved in DNA synthesis.
Biochemical and Physiological Effects
FPPOC has been shown to have several biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, FPPOC has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, FPPOC has been shown to inhibit the migration and invasion of cancer cells, which may help to prevent the spread of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using FPPOC in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, FPPOC has been shown to have low toxicity, making it a safer alternative to other compounds that may be used in lab experiments. However, one limitation of using FPPOC is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on FPPOC. One area of research could be to further investigate its mechanism of action, which may provide insights into its potential applications in drug development. Additionally, research could be conducted to determine the optimal dosage and administration of FPPOC for use in cancer treatment. Finally, research could be conducted to investigate the potential use of FPPOC in combination with other compounds for the treatment of cancer and other diseases.

Synthesis Methods

FPPOC has been synthesized using a variety of methods, including the reaction of 4-(4-chloro-1-phenyl-1H-pyrazol-3-yl)piperidine-1-carboxylic acid with 5-fluoropyrimidine-2-ol in the presence of triethylamine. This reaction produces the intermediate 4-(4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl)-1-phenylpyrazole, which is then converted to FPPOC using sodium hydride and acetic anhydride.

Scientific Research Applications

FPPOC has potential applications in scientific research, particularly in the areas of cancer research and drug discovery. FPPOC has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. Additionally, FPPOC has been shown to have anti-inflammatory properties, which may make it useful in the development of drugs for the treatment of inflammatory diseases.

properties

IUPAC Name

4-[4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3/c21-15-11-22-20(23-12-15)28-17-6-8-24(9-7-17)19(27)14-10-18(26)25(13-14)16-4-2-1-3-5-16/h1-5,11-12,14,17H,6-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHDVEKZOMCRHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)F)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one

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